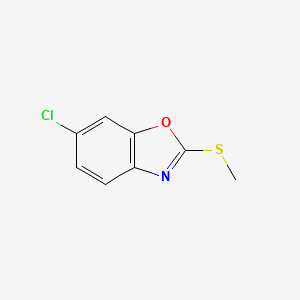

![molecular formula C17H12FN3O2 B1326740 4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid CAS No. 1119453-11-0](/img/structure/B1326740.png)

4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

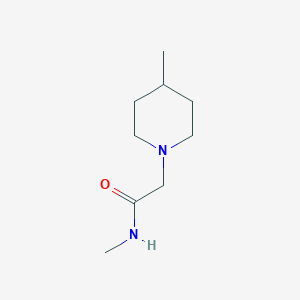

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various methods. For instance, a novel one-pot synthesis approach was used to create a complex heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized by spectroscopic methods and single-crystal X-ray diffraction . Another synthesis method mentioned is the carbodiimide method, which was used to synthesize a fluorinated pyrimidine derivative . These methods could potentially be adapted for the synthesis of 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations . The crystal structures often reveal the presence of hydrogen bonding and pi-pi interactions, which are crucial for the stability of the crystal lattice . These studies provide insights into the possible molecular conformation and stabilization mechanisms that could also apply to the compound of interest.

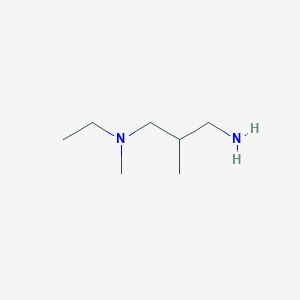

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, they do discuss the reactivity of similar compounds, such as benzylation and nitrosation reactions of amino-pyrimidines . These reactions typically involve the modification of the pyrimidine ring and could be relevant to understanding the chemical behavior of the compound .

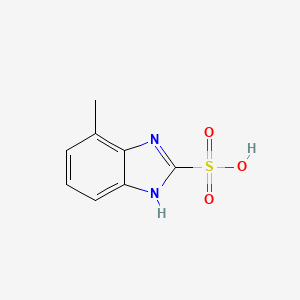

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and Mass spectroscopy . Additionally, theoretical calculations have been used to predict properties such as molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These studies provide a foundation for predicting the properties of this compound, which would likely exhibit similar characteristics.

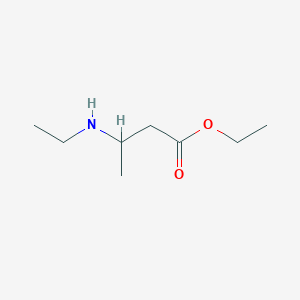

科学的研究の応用

Optoelectronic Materials

Compounds containing pyrimidine rings, such as 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid, have been extensively studied for their applications in optoelectronic materials. Research indicates that these compounds are valuable in the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their luminescent and electroluminescent properties. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, making them suitable for white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines, a related group of compounds, are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors (Lipunova et al., 2018).

Pharmacological Studies

In the realm of pharmacology, pyrimidine derivatives are known as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a critical role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds offer insights into developing more effective therapeutic agents with improved selectivity and potency. The structural modifications, such as the introduction of a side chain at the 2 position of the pyrimidine ring, have been found to enhance both inhibitory activity and selectivity for p38 over other kinases, demonstrating the compound's potential in pharmacological applications (Scior et al., 2011).

Environmental Remediation

Advanced oxidation processes (AOPs) utilize pyrimidine derivatives for the degradation of recalcitrant compounds in water treatment. The synthesis and application of pyrimidine-based photosensitizers have shown considerable importance in dye-sensitized solar cells, highlighting their potential in environmental remediation efforts. For instance, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have been capable of functioning as thermally activated delayed fluorescence emitters, which could be leveraged in the degradation of pollutants and the development of more efficient solar energy conversion technologies (Qutob et al., 2022).

特性

IUPAC Name |

4-[[6-(4-fluorophenyl)pyrimidin-4-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)21-14-7-3-12(4-8-14)17(22)23/h1-10H,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRLJNZWCCTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204135 |

Source

|

| Record name | 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119453-11-0 |

Source

|

| Record name | 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)